molecular formula C17H14N2O2S2 B2435281 (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1797287-39-8

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2435281
CAS No.: 1797287-39-8
M. Wt: 342.43
InChI Key: KTSTZGINDPFCLX-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone: is a complex organic compound featuring a thiazole ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols and suitable electrophiles.

    Coupling Reactions: The thiazole and azetidine intermediates are then coupled with a thiophene derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is explored for its use in materials science. Its structural properties may contribute to the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(phenyl)phenyl)methanone
  • (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(pyridin-3-yl)phenyl)methanone
  • (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(furan-3-yl)phenyl)methanone

Uniqueness

The uniqueness of (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone lies in its combination of thiazole, azetidine, and thiophene rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c20-16(19-9-15(10-19)21-17-18-6-8-23-17)13-3-1-12(2-4-13)14-5-7-22-11-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSTZGINDPFCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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